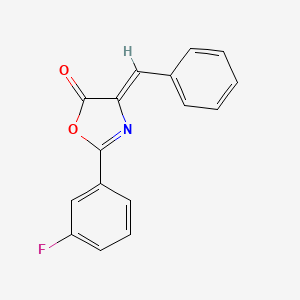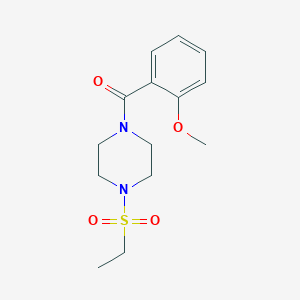![molecular formula C15H17NO3 B5682095 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione, also known as CHIMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CHIMI is a derivative of phthalimide and has been synthesized through various methods.
作用機序
The mechanism of action of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, studies have suggested that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may exert its biological effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione may have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. Additionally, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have antitumor activity in various cancer cell lines, suggesting its potential as a cancer treatment.
実験室実験の利点と制限
One advantage of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its potential applications in various fields make it a versatile compound for experimentation. However, one limitation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the research of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione. One direction could be the further exploration of its anti-inflammatory and analgesic effects, potentially leading to the development of new treatments for conditions such as arthritis and chronic pain. Another direction could be the investigation of its potential as an antitumor agent, potentially leading to the development of new cancer treatments. Additionally, the synthesis of new compounds using 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a building block could lead to the discovery of new materials with unique properties.
合成法
One of the most common methods for synthesizing 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione is through the reaction of phthalimide with cyclohexylmethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione as a white solid with a yield of approximately 60-70%.
科学的研究の応用
2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been evaluated for its potential as an anti-inflammatory, analgesic, and antitumor agent. In organic synthesis, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of other compounds. In materials science, 2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione has been utilized in the production of polymers and as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
2-(cyclohexyloxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSIGXFQJVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5682016.png)

![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)


![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5682073.png)
![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)
![5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5682087.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682094.png)
![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)
